4-Hydroxycyclohexanecarbonyl chloride
Overview
Description
4-Hydroxycyclohexanecarbonyl chloride is an organic compound with the molecular formula C7H11ClO2 and a molecular weight of 162.62 g/mol It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carbonyl chloride group (-COCl) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexanecarbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxycyclohexanecarboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically proceeds under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction Reactions: The compound can be reduced to 4-hydroxycyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl compounds to alcohols.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-Hydroxycyclohexanecarbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxycyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols . This reactivity allows the compound to form stable amide, ester, and thioester linkages, which are essential in the synthesis of complex molecules .
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Hydroxybenzoyl Chloride: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.
4-Hydroxycyclohexanecarboxylic Acid: The precursor to 4-hydroxycyclohexanecarbonyl chloride, used in its synthesis.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWSLHLSBTUFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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